molecular formula C23H24N3.Cl<br>C23H24ClN3 B13972037 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride CAS No. 38936-33-3

3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride

Cat. No.: B13972037
CAS No.: 38936-33-3
M. Wt: 377.9 g/mol
InChI Key: HRKCUHYONZGYJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride: is a chemical compound with the molecular formula C23H24ClN3 and a molecular weight of 377.91 g/mol . This compound is known for its unique structure, which includes an indolium core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl-2-naphthylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indolium chloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide, cyanide, thiolate ions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .

Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various coloring applications .

Mechanism of Action

The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential antimicrobial and anticancer agent .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride is unique due to the presence of the naphthalenylhydrazono group. This functional group imparts distinct chemical and biological properties, such as enhanced fluorescence and specific interactions with biological molecules. These unique features make it particularly valuable in applications requiring high specificity and sensitivity .

Biological Activity

The compound 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride is a member of the indolium family, characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for the compound is C21H20ClN3C_{21}H_{20}ClN_3, and it possesses a complex structure that includes an indolium core and a hydrazone moiety. The presence of the naphthalene group enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of 3H-Indolium derivatives often involves a multicomponent reaction approach. For example, reactions utilizing isocyanides and aryl-indol-3-yl methylium salts have been reported to yield various substituted indolium salts with diverse biological properties .

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Anticancer Activity : Research indicates that indolium salts exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Some derivatives of indolium compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes .
  • Antioxidant Activity : The compound has also demonstrated antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This effect is particularly relevant in the context of neuroprotection and anti-aging therapies .

Case Studies

Several case studies highlight the efficacy of 3H-Indolium derivatives:

  • Study on Anticancer Activity : A study conducted on various indolium derivatives showed that compounds with specific substitutions at the naphthalene position exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

The mechanisms through which 3H-Indolium compounds exert their biological effects include:

  • Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins are critical in the apoptosis pathway triggered by these compounds.
  • Membrane Disruption : The amphiphilic nature of indolium salts allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

Data Tables

Biological Activity Effect Mechanism
AnticancerCytotoxicity against MCF-7 cellsApoptosis induction via mitochondrial pathways
AntimicrobialEffective against S. aureus and E. coliMembrane disruption
AntioxidantScavenging free radicalsProtection against oxidative stress

Properties

CAS No.

38936-33-3

Molecular Formula

C23H24N3.Cl
C23H24ClN3

Molecular Weight

377.9 g/mol

IUPAC Name

N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;chloride

InChI

InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1

InChI Key

HRKCUHYONZGYJM-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.